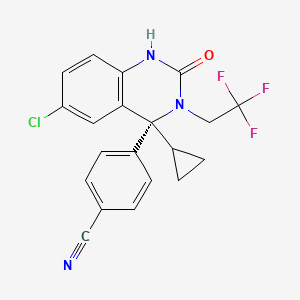![molecular formula C19H21N3O2S2 B2505183 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-50-8](/img/structure/B2505183.png)
2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" is a heterocyclic organic molecule that contains both sulfur and nitrogen atoms within its structure. This complex structure allows the compound to engage in a variety of chemical reactions, making it valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, typically starting with the formation of the quinoline backbone. This is often achieved through a Povarov reaction, which involves the reaction of an aniline with an aldehyde and an alkene. Subsequent steps introduce the isopropylthio and methylthiophenyl groups. The process generally requires specific conditions such as temperature control, the presence of catalysts, and the use of protective groups to prevent unwanted reactions.
Industrial Production Methods: For large-scale production, industrial methods may utilize automated flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids can be employed to speed up the reactions, and purification steps like crystallization or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is reactive in several types of chemical reactions including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Functional groups on the quinoline ring can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include derivatives with altered oxidation states or substitution patterns, which can influence the compound's properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its varied reactive sites allow for the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound can be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its unique structure may interact with specific enzymes or receptors.
Industry: In industrial applications, the compound might be used in the development of dyes, pigments, or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends largely on its chemical structure and the environment in which it is used. In biological systems, it may target specific enzymes or receptors, initiating a cascade of molecular events that lead to a therapeutic effect. The isopropylthio and methylthiophenyl groups may enhance its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to similar compounds, this compound's unique combination of functional groups and heterocyclic structure makes it particularly versatile. For example, while many quinoline derivatives are known for their antimicrobial properties, the presence of the isopropylthio and methylthiophenyl groups might confer additional biological activities or improve its pharmacokinetic properties.
List of Similar Compounds
2-(methylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(ethylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(isopropylthio)-5-phenylquinoline
2-(isopropylthio)-5-(5-bromothiophen-2-yl)-quinoline
This detailed exploration highlights the versatility and potential of "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" across various fields, reflecting its significance in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-9(2)25-19-21-17-16(18(24)22-19)15(13-8-7-10(3)26-13)14-11(20-17)5-4-6-12(14)23/h7-9,15H,4-6H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYBMMNSXZFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2505104.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)


![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)
